2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

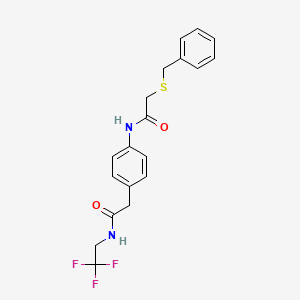

The compound “2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide” belongs to a class of organic compounds known as phenylacetamides . It was prepared from the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one .

Synthesis Analysis

The synthesis of this compound involves the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one . The mixture of these reactants was stirred in acetone containing potassium carbonate .

Molecular Structure Analysis

The structure of the compound was determined by IR, 1H-NMR, 13C-NMR, and HR–MS spectroscopic data, and further characterized by single-crystal X-ray diffraction . The asymmetric unit contains four molecules, each displaying an E-configuration of the C=C bond .

Chemical Reactions Analysis

The compound is a derivative of phenylacetic acids and is involved in various chemical reactions. For instance, it can be used as a starting material for the synthesis of biologically important heterocycles such as pyrazolines, isoxazolines, benzodiazepines, and benzothiazepines .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.2151 . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

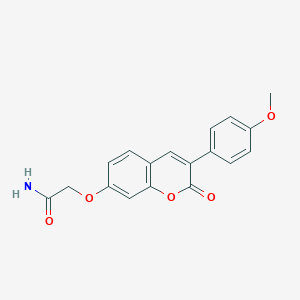

Research indicates that derivatives of 4-hydroxy-chromen-2-one, which share a structural similarity with 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide, exhibit significant antibacterial properties. Studies have synthesized and characterized compounds, revealing bacteriostatic and bactericidal activities against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds have been characterized using melting points, IR spectra, 1H-NMR, and 13C-NMR spectra, suggesting their high potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Antioxidant Activities

Another study focused on the synthesis of new thiazolidinones containing coumarin moieties, demonstrating their antioxidant activities. These new compounds were synthesized from 4-methyl-7-hydroxycoumarin and tested for their antibacterial activity against common pathogens. Most compounds showed more significant activity compared to standard references, highlighting the potential for these coumarin derivatives in antioxidant applications (Hamdi et al., 2012).

Catalytic Applications

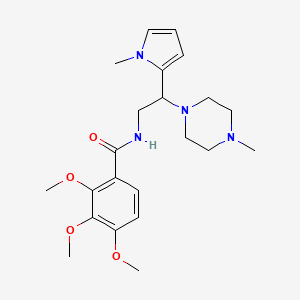

The compound has also been studied for its use in catalytic applications, particularly in the synthesis of Warfarin and its analogues. Research has developed novel polystyrene-supported catalysts based on the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones. These catalytic systems, tested for their efficiency in synthesizing Warfarin analogues, have shown promising results in terms of conversion yields, recovery, and reuse without significant activity loss (Alonzi et al., 2014).

Antimicrobial Agents

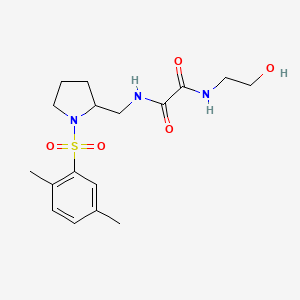

A series of novel acetamide derivatives has been synthesized and evaluated for their antimicrobial activities. These compounds, including 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, have shown promising antibacterial and antifungal activities against various pathogenic microorganisms, suggesting their potential as new antimicrobial agents (Debnath & Ganguly, 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-13-5-2-11(3-6-13)15-8-12-4-7-14(23-10-17(19)20)9-16(12)24-18(15)21/h2-9H,10H2,1H3,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGBWONYEUCQTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)N)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide](/img/structure/B2572551.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylthiophene-2-carboxylic acid](/img/structure/B2572555.png)

![1-(2-Thienyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2572560.png)

![N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2572566.png)

![4-(2-(azepan-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2572569.png)

![3-methyl-2-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2572570.png)